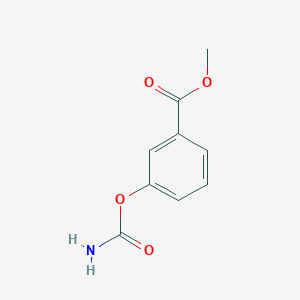

Methyl 3-carbamoyloxybenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-carbamoyloxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-13-8(11)6-3-2-4-7(5-6)14-9(10)12/h2-5H,1H3,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLAROKCBKVJCHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)OC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Chemistry and Analog Design

Diverse Synthetic Pathways for Methyl 3-carbamoyloxybenzoate

The foundational step in synthesizing the target compound is the formation of the methyl ester from a benzoic acid derivative. The most common and well-established method is the Fischer-Speier esterification.

This acid-catalyzed condensation reaction involves heating a carboxylic acid with an alcohol in the presence of a strong acid catalyst. blogspot.com For the synthesis of the necessary precursor, methyl 3-hydroxybenzoate, 3-hydroxybenzoic acid is reacted with methanol (B129727).

Fischer-Speier Esterification: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. blogspot.com Methanol then acts as a nucleophile, attacking this carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which then deprotonates to give the final product, methyl 3-hydroxybenzoate, and regenerates the acid catalyst. blogspot.com

Common catalysts and conditions are summarized below:

| Catalyst | Alcohol | Conditions | Purpose |

| Concentrated Sulfuric Acid (H₂SO₄) | Methanol | Reflux | Acts as both catalyst and dehydrating agent to shift equilibrium towards the product. blogspot.comyoutube.comtcu.edu |

| Thionyl Chloride (SOCl₂) | Methanol | Reflux | Converts the carboxylic acid to an acyl chloride intermediate in situ, which is more reactive towards the alcohol. chemicalbook.com |

| Solid Acid Catalysts (e.g., Zirconium/Titanium oxides) | Methanol | Heating | Offer advantages in terms of recoverability and reduced production of corrosive aqueous waste. mdpi.com |

The reaction is reversible, and an excess of the alcohol (methanol) is often used to drive the equilibrium towards the formation of the ester. libretexts.org

Once the methyl 3-hydroxybenzoate precursor is obtained, the pivotal step is the formation of the carbamate (B1207046) group at the 3-position. This involves the reaction of the phenolic hydroxyl group with a carbamoylating agent. Several strategies exist for this transformation.

One of the most direct methods involves the use of pre-formed carbamoyl (B1232498) chlorides, though these reagents can be sensitive. A more common and versatile approach is the in-situ generation of a reactive isocyanate intermediate, which is then trapped by an alcohol or phenol (B47542).

Key strategies include:

Curtius Rearrangement: This method involves the thermal decomposition of an acyl azide (B81097) into an isocyanate. nih.gov The isocyanate can then be trapped by the hydroxyl group of methyl 3-hydroxybenzoate to form the carbamate. This avoids the direct handling of toxic isocyanates. nih.gov

Hofmann Rearrangement: This reaction converts a primary amide to a carbamate with one fewer carbon atom using an oxidant. nih.govresearchgate.net While typically used to form amines, the intermediate isocyanate can be trapped by an alcohol. Modified reagents like N-bromoacetamide or (tosylimino)phenyl-λ(3)-iodane can be used under mild conditions. researchgate.net

Reaction with Isocyanates: Direct reaction of the hydroxyl group with isocyanic acid (HNCO) or a protected form can yield the carbamate.

Use of Carbamoylating Reagents: Reagents such as carbamoylimidazolium salts can act as efficient carbamoyl donors, reacting with alcohols and phenols to form carbamates in high yields. organic-chemistry.org Another approach is transcarbamoylation using donors like methyl carbamate in the presence of a catalyst. organic-chemistry.org

Three-Component Coupling: Modern methods include the coupling of an amine, carbon dioxide, and a halide to generate a carbamate. organic-chemistry.org A variation for this specific synthesis could involve the reaction of the phenolic hydroxyl group, CO₂, and ammonia (B1221849) or an ammonia equivalent.

Catalyst Advancement: For the initial esterification step, the move from traditional liquid acids like sulfuric acid to solid acid catalysts represents a significant improvement. mdpi.com Catalysts based on zirconium, titanium, or other metals offer high activity and can be easily separated from the reaction mixture and reused, aligning with green chemistry principles. mdpi.com

Design and Preparation of Structural Analogues and Derivatives of this compound

The design and synthesis of analogs are crucial for exploring the chemical space around a lead compound and for conducting structure-activity relationship (SAR) studies. Modifications typically target the ester moiety and the aromatic ring.

Altering the ester group can significantly impact the compound's physicochemical properties, such as solubility, stability, and pharmacokinetic profile.

Transesterification: A straightforward method to modify the ester is through transesterification. libretexts.org Reacting this compound with a different alcohol (e.g., ethanol (B145695), propanol) in the presence of an acid or base catalyst can replace the methyl group with a larger alkyl group. Using a large excess of the new alcohol drives the reaction to completion. libretexts.org

Synthesis from Alternative Alcohols: A more direct route to these analogs is to use a different alcohol during the initial Fischer esterification step. For example, reacting 3-hydroxybenzoic acid with ethanol and an acid catalyst would produce ethyl 3-hydroxybenzoate, which can then be converted to the corresponding ethyl carbamate derivative.

| Original Moiety | Modified Moiety | Synthetic Method |

| Methyl Ester (-COOCH₃) | Ethyl Ester (-COOCH₂CH₃) | Fischer esterification with ethanol or transesterification with ethanol. libretexts.org |

| Methyl Ester (-COOCH₃) | Propyl Ester (-COOCH₂CH₂CH₃) | Fischer esterification with propanol (B110389) or transesterification with propanol. |

| Methyl Ester (-COOCH₃) | Isopropyl Ester (-COOCH(CH₃)₂) | Fischer esterification with isopropanol (B130326) or transesterification with isopropanol. |

Introducing or changing substituents on the benzene (B151609) ring is a classic strategy in medicinal chemistry to probe interactions with biological targets and to modulate electronic and steric properties.

The synthesis of these analogs begins with appropriately substituted starting materials. For instance, starting with 4-chloro-3-hydroxybenzoic acid or 5-nitro-3-hydroxybenzoic acid would allow for the introduction of electron-withdrawing groups at various positions on the aromatic ring.

Advanced Methods for Diversification: For more complex variations, modern cross-coupling reactions are employed. The Suzuki-Miyaura cross-coupling, for example, is a powerful tool for forming carbon-carbon bonds. nih.gov A synthetic strategy could involve preparing a bromo-substituted version of this compound, which could then be reacted with a wide variety of boronic acids or their derivatives to install diverse aryl or heteroaryl groups onto the ring. nih.gov This late-stage functionalization allows for the rapid generation of a library of analogs for SAR studies.

Derivatization of the Carbamate Group for Mechanistic Insights

The derivatization of the carbamate moiety within molecules serves as a critical tool for elucidating mechanistic details and understanding structure-activity relationships (SAR). By systematically modifying the carbamate group, researchers can probe the spatial, electronic, and hydrogen-bonding requirements of biological targets or chemical reactions.

One key area of investigation is the substitution on the carbamate nitrogen. Masking the hydrogen bond donor of a parent amine or indoline (B122111) with a carbamate, such as a tert-butoxycarbonyl (Boc) group, has been shown to be well-tolerated in certain biological systems. acs.org Such modifications can lead to significant shifts in potency and efficacy, providing valuable insights. For example, in studies on SERCA2a activators, N-substitution with a carbamate group led to a marked improvement in potency, suggesting that masking the hydrogen-bond-donating nitrogen is a favorable strategy for this particular target. acs.org This highlights how derivatization can uncover the specific roles of hydrogen bond donors and acceptors in molecular interactions.

Furthermore, mechanistic studies into the very formation of carbamates from carbon dioxide (CO₂) and amines have utilized derivatization to understand the reaction pathway. By using a family of para-substituted anilines, researchers can vary the electronic properties of the amine and observe the effect on carbamate formation. researchgate.net Detailed investigations using computational and experimental methods, including NMR spectroscopy, have clarified the role of catalysts like 1,1,3,3-tetramethylguanidine (B143053) (TMG). These studies revealed that the zwitterionic TMG-CO₂ adduct is not a direct carboxylating agent. Instead, the TMG acts as a base to deprotonate the amine as it attacks a free CO₂ molecule. rsc.orghelsinki.fi This insight, gained through systematic study of derivatives, is crucial for designing new and more efficient synthesis strategies for carbamates. rsc.org

The table below summarizes findings from derivatization studies aimed at mechanistic understanding.

| Parent Structure/Reaction | Derivative Type | Modification | Observed Effect | Mechanistic Insight | Citation |

| Indoline-based SERCA2a Activator | N-Substituted Carbamate | Masking N-H with Boc group | Reduced efficacy but shifted potency to nanomolar range | N-substitutions are well-tolerated; masking the H-bond donor can enhance potency. | acs.org |

| Aniline (B41778) Derivatives | para-Substituted Anilines | Varied Hammett parameter of substituent | Characteristic frequency in IR spectroscopy varies upon carbamate formation | Energetics of the carbamate bond can be tuned by electronic modifications. | researchgate.net |

| Carbamate formation via TMG | Aniline Derivatives | Use of various aniline derivatives in the presence of TMG-CO₂ | TMG-CO₂ adduct does not directly transfer CO₂ | TMG's role is to deprotonate the amine during its attack on free CO₂, not act as a direct carboxylating agent. | rsc.org |

Green Chemistry Approaches and Sustainable Synthesis of Carbamoyloxybenzoates

The principles of green chemistry are increasingly being applied to the synthesis of aromatic esters and carbamates to reduce environmental impact and improve safety. These approaches focus on maximizing atom economy, utilizing renewable feedstocks, employing safer solvents, and incorporating catalysis to enhance energy efficiency. wjpmr.com

A significant green strategy for synthesizing carbamoyloxybenzoates involves the utilization of carbon dioxide (CO₂) as a C1 feedstock. The reaction of CO₂ with amines or alcohols is an established method for forming carbamates and carbonates, respectively. researchgate.netrsc.org The use of superbases, such as amidines and guanidines, can promote the capture of CO₂ by amines to form stable carbamate salts, providing a pathway for incorporating CO₂ into valuable chemical structures. researchgate.net This approach aligns with the green chemistry goal of using renewable feedstocks and reducing reliance on more hazardous reagents like phosgene (B1210022) derivatives.

Another key aspect of sustainable synthesis is the use of environmentally benign solvents and catalysts. Traditional esterification methods for producing benzoates often rely on strong mineral acids like sulfuric acid, which are corrosive and generate significant waste. mdpi.com Recent research has focused on developing solid acid catalysts, such as titanium zirconium solid acids, for the synthesis of methyl benzoate (B1203000) compounds. mdpi.com These catalysts are often recoverable and reusable, reducing waste and avoiding the hazards associated with liquid acids. Similarly, conducting reactions in safer solvents like water or under solvent-free conditions represents a significant green advancement. wjpmr.comrsc.org For instance, efficient, high-yield syntheses of various heterocyclic compounds have been demonstrated in water, eliminating the need for volatile organic solvents. rsc.org

The table below outlines a comparison between traditional and green chemistry approaches for synthesizing related chemical structures.

| Synthetic Step | Traditional Method | Green Chemistry Approach | Advantages of Green Approach | Citation |

| Esterification (Benzoates) | Use of concentrated sulfuric or phosphoric acid as a catalyst. | Use of a recyclable Zr/Ti solid acid catalyst. | Avoids corrosive liquid acids, catalyst is reusable, simplified workup. | mdpi.com |

| Carbamate Formation | Use of phosgene or isocyanates. | Catalytic reaction of amines with carbon dioxide (CO₂). | Utilizes a renewable, non-toxic C1 feedstock; higher atom economy. | rsc.orgnih.gov |

| Reaction Solvent | Use of volatile organic solvents (e.g., DMF, EtOAc). | Use of water as a solvent or solvent-free conditions (grinding). | Reduced environmental impact, improved safety, lower cost. | wjpmr.comrsc.org |

| Energy Input | Conventional heating on a water bath or oil bath for extended periods. | Microwave-assisted synthesis. | Shorter reaction times, improved energy efficiency, often higher yields. | wjpmr.com |

Advanced Spectroscopic and Structural Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Stereochemistry

High-resolution NMR spectroscopy is a powerful non-destructive technique used to elucidate the molecular structure of a compound in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, one can determine the connectivity of atoms and the conformational preferences of the molecule.

The carbamoyl (B1232498) group (-OC(O)NH₂) and the methyl ester group (-COOCH₃) both act as electron-withdrawing groups, affecting the electron density distribution around the aromatic ring. The presence of these substituents will cause the aromatic protons and carbons to resonate at different frequencies compared to unsubstituted benzene (B151609).

Conformational analysis of carbamates can be complex due to hindered rotation around the C-N bond, which can lead to the existence of different rotamers in solution. nih.govnih.gov Techniques like two-dimensional exchange spectroscopy (EXSY) NMR can be employed to study these dynamic processes and determine the predominant conformation. nih.gov For Methyl 3-carbamoyloxybenzoate, the orientation of the carbamoyl group relative to the benzoate (B1203000) moiety would be a key area of conformational investigation.

Predicted ¹H NMR Data for this compound:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic H (ortho to -COOCH₃) | 7.8 - 8.0 | Doublet of doublets | ~7-8 (ortho), ~1-2 (meta) |

| Aromatic H (para to -COOCH₃) | 7.4 - 7.6 | Triplet | ~7-8 |

| Aromatic H (ortho to -OC(O)NH₂) | 7.2 - 7.4 | Multiplet | |

| Aromatic H (para to -OC(O)NH₂) | 7.1 - 7.3 | Multiplet | |

| Methyl Protons (-OCH₃) | ~3.9 | Singlet | |

| Amine Protons (-NH₂) | 4.5 - 5.5 | Broad singlet |

Predicted ¹³C NMR Data for this compound:

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl Carbon (Ester) | 165 - 167 |

| Carbonyl Carbon (Carbamate) | 155 - 158 |

| Aromatic C (ipso, attached to -COOCH₃) | 130 - 133 |

| Aromatic C (ipso, attached to -OC(O)NH₂) | 150 - 153 |

| Aromatic C (ortho to -COOCH₃) | 129 - 131 |

| Aromatic C (para to -COOCH₃) | 133 - 135 |

| Aromatic C (other) | 120 - 130 |

| Methyl Carbon (-OCH₃) | ~52 |

High-Resolution Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Impurity Profiling

High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule and its fragments, allowing for the determination of its elemental composition. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecular structure.

For this compound (C₉H₉NO₄, molecular weight: 195.05 g/mol ), the fragmentation in an electron ionization (EI) source would likely proceed through several characteristic pathways based on the fragmentation of similar esters and carbamates. libretexts.orgmassbank.eumassbank.eudocbrown.info

A primary fragmentation pathway for N-methyl carbamates involves the neutral loss of methyl isocyanate (CH₃NCO), which has a mass of 57 Da. nih.gov For this compound, which has an unsubstituted carbamate (B1207046) group, a corresponding loss of isocyanic acid (HNCO, 43 Da) is plausible.

Another expected fragmentation is related to the methyl ester group. This can involve the loss of the methoxy (B1213986) radical (•OCH₃, 31 Da) or methanol (B129727) (CH₃OH, 32 Da). docbrown.infoyoutube.com Alpha cleavage next to the carbonyl group is a common fragmentation for esters. libretexts.org

Proposed Fragmentation Pathways for this compound:

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 195 | [M]⁺• (Molecular Ion) |

| 164 | [M - •OCH₃]⁺ |

| 152 | [M - HNCO]⁺• or [M - C(O)NH]⁺• |

| 136 | [M - •COOCH₃]⁺ |

| 121 | [C₇H₅O₂]⁺ (Loss of •NH₂ and CO₂) |

| 105 | [C₇H₅O]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

| 59 | [COOCH₃]⁺ |

HRMS is also a critical tool for impurity profiling, enabling the detection and identification of low-level impurities that may be present from the synthesis or degradation of the compound.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding.

Currently, there are no published crystal structures for this compound in the Cambridge Structural Database (CSD). However, studies on other aryl carbamates reveal common structural features. researchgate.netresearchgate.netnih.gov The carbamate group is generally planar due to the delocalization of the nitrogen lone pair with the carbonyl group. In the solid state, carbamates often form hydrogen-bonded networks, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen as an acceptor.

A hypothetical crystal structure of this compound would likely exhibit a planar arrangement of the benzene ring and the ester and carbamate functional groups. The relative orientation of these groups would be determined by steric and electronic factors, as well as the packing forces in the crystal lattice. Hydrogen bonding involving the -NH₂ group of the carbamate is expected to play a significant role in the crystal packing.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their local environment. msu.edu Each functional group has characteristic vibrational frequencies.

For this compound, the IR and Raman spectra would be dominated by the vibrations of the ester and carbamate groups, as well as the substituted benzene ring. nih.govnih.govresearchgate.netlibretexts.org

Predicted Characteristic Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (Carbamate) | Stretching | 3400 - 3200 (two bands for -NH₂) |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Methyl) | Stretching | 3000 - 2850 |

| C=O (Ester) | Stretching | 1730 - 1715 |

| C=O (Carbamate) | Stretching (Amide I) | 1700 - 1670 |

| N-H (Carbamate) | Bending (Amide II) | 1620 - 1580 |

| C=C (Aromatic) | Ring Stretching | 1600 - 1450 |

| C-O (Ester) | Stretching | 1300 - 1100 |

| C-O (Carbamate) | Stretching | 1250 - 1200 |

No Specific Theoretical or Computational Data Found for this compound

Despite a comprehensive search of available scientific literature and chemical databases, no specific theoretical or computational chemistry studies focusing on this compound could be identified. As a result, the generation of an article with detailed research findings, data tables, and in-depth analysis for the requested sections and subsections is not possible.

While general methodologies and computational approaches for studying related chemical structures, such as carbamates and other organic molecules, are well-established, specific data on the quantum chemical calculations, molecular modeling, and QSAR studies for this compound are not present in the public domain.

The requested article outline requires in-depth information that can only be derived from dedicated research projects that have not been published. This includes:

Prediction of Bond Dissociation Energies and Reaction Intermediates: While there are extensive databases and studies on bond dissociation energies for common organic bonds, specific values for the bonds within this compound have not been calculated and reported. nih.govepa.govbldpharm.commdpi.comsigmaaldrich.com Similarly, the prediction of its reaction intermediates would require a dedicated computational study.

Analysis of Electrostatic Potentials and Charge Distributions: This analysis is specific to the molecule's unique electronic structure and requires quantum chemical calculations that have not been performed or published for this compound. General studies on other molecules can provide a methodological framework but no direct data. nih.gov

Conformational Landscape Analysis: The preferred three-dimensional shapes and energy barriers between them are unique to each molecule. While studies exist for other flexible molecules, a conformational analysis of this compound has not been documented. nih.govnih.gov

Simulation of Ligand-Protein Interactions: These simulations are highly specific and depend on the interaction of the ligand (in this case, this compound) with a particular protein target. Without a known biological target or a study investigating these interactions, no such data can be provided. General principles of molecular docking and dynamics are available but cannot be applied without a specific context. mdpi.comresearchgate.netbldpharm.com

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models are built upon datasets of compounds with measured biological activities. As there are no published QSAR studies involving this compound, this section cannot be addressed with factual data.

Theoretical and Computational Chemistry Studies

Cheminformatics Approaches for Virtual Chemical Space Exploration

Cheminformatics provides a powerful computational framework to explore the vastness of virtual chemical space, enabling the design and evaluation of novel compounds with desired properties. For a scaffold such as Methyl 3-carbamoyloxybenzoate, these approaches allow for the systematic generation and assessment of analog libraries, aiming to identify derivatives with enhanced biological activity, improved physicochemical properties, or novel applications. This exploration is typically conducted through a combination of virtual library enumeration, property prediction, and quantitative structure-activity relationship (QSAR) modeling.

The exploration of the chemical space surrounding this compound can begin by defining the core scaffold and identifying points for chemical modification. For this compound, key modification points include the aromatic ring, the carbamate (B1207046) linkage, and the methyl ester group. By applying a set of virtual chemical reactions, a vast and diverse library of related compounds can be generated.

Virtual Library Generation from this compound Scaffold

A common strategy involves the use of reaction-based library generation tools. These tools apply predefined chemical transformations to a starting scaffold. For the this compound core, a hypothetical virtual library could be constructed by considering reactions such as:

Amidation of the carbamate: Replacing the hydroxylamine (B1172632) moiety with various primary and secondary amines to explore the chemical space around the carbamate nitrogen.

Aromatic ring substitution: Introducing a range of substituents (e.g., halogens, alkyl groups, nitro groups) at different positions on the benzene (B151609) ring to modulate electronic and steric properties.

Ester hydrolysis and re-esterification: Converting the methyl ester to a carboxylic acid, which can then be re-esterified with a diverse set of alcohols to alter solubility and pharmacokinetic profiles.

The following table illustrates a small, representative subset of a virtual library that could be generated from the this compound scaffold using these principles.

Table 1: Representative Virtual Library Derived from this compound

| Compound ID | Scaffold Modification | Structure |

|---|---|---|

| MCB-001 | Introduction of a chloro group at position 5 | 5-Chloro-methyl 3-carbamoyloxybenzoate |

| MCB-002 | N-methylation of the carbamate | Methyl 3-(N-methylcarbamoyloxy)benzoate |

| MCB-003 | Ethyl ester instead of methyl ester | Ethyl 3-carbamoyloxybenzoate |

Physicochemical and ADMET Property Prediction

Once a virtual library is generated, a critical step is the in silico prediction of key physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. These predictions help to filter the virtual library, prioritizing compounds with drug-like characteristics and reducing the likelihood of late-stage failures in drug discovery pipelines. A variety of computational models, many based on machine learning algorithms trained on large experimental datasets, are employed for these predictions.

For our representative virtual library, a range of properties can be calculated. These often include molecular weight (MW), lipophilicity (logP), topological polar surface area (TPSA), number of hydrogen bond donors (HBD) and acceptors (HBA), and aqueous solubility (logS).

Table 2: Predicted Physicochemical Properties for a Virtual Library Subset

| Compound ID | MW ( g/mol ) | logP | TPSA (Ų) | HBD | HBA | Predicted logS |

|---|---|---|---|---|---|---|

| This compound | 197.17 | 1.35 | 67.59 | 1 | 4 | -2.1 |

| MCB-001 | 231.62 | 2.01 | 67.59 | 1 | 4 | -2.8 |

| MCB-002 | 211.20 | 1.62 | 58.36 | 0 | 4 | -2.3 |

| MCB-003 | 211.20 | 1.71 | 67.59 | 1 | 4 | -2.5 |

Note: The property values in this table are illustrative and would be generated using specialized cheminformatics software in a real-world scenario.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govchemrxiv.org Should a set of analogs of this compound be synthesized and tested for a specific biological activity, a QSAR model could be developed.

The process involves:

Data Collection: A dataset of compounds with their corresponding measured biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., constitutional, topological, geometric, and electronic) are calculated for each compound in the dataset.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

For instance, a hypothetical QSAR study on a series of carbamoyloxybenzoate derivatives as inhibitors of a particular enzyme might yield an equation like:

pIC50 = 0.85logP - 0.02TPSA + 1.25(presence of HBD) + 2.5*

This equation would suggest that higher lipophilicity and the presence of a hydrogen bond donor are beneficial for inhibitory activity, while a larger polar surface area is detrimental. Such a model could then be used to predict the activity of new, unsynthesized analogs from the virtual library, further guiding the selection of candidates for synthesis and experimental testing. The ultimate goal of these cheminformatics approaches is to navigate the vast chemical space efficiently and cost-effectively, accelerating the discovery of novel molecules with desired functionalities. nih.gov

Investigation of Molecular Mechanisms and Interactions

Enzyme Kinetic Studies with Model Biological Systems

Enzyme kinetic studies are crucial for characterizing the interaction between an inhibitor and its target enzyme. These studies provide quantitative measures of the inhibitor's potency and can reveal its mechanism of action.

Before assessing the inhibitory potential of a compound, it is essential to establish the baseline kinetic parameters of the target enzyme with its substrate. The Michaelis-Menten model is a cornerstone of enzyme kinetics, describing the relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), the maximum reaction velocity (Vmax), and the Michaelis constant (Km). Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate, while Km is the substrate concentration at which the reaction rate is half of Vmax, often indicating the affinity of the enzyme for its substrate.

For instance, in a study evaluating the inhibition of acetylcholinesterase, the kinetic parameters were determined using the Eadie-Hofstee plot, which is a linearization of the Michaelis-Menten equation. ugm.ac.id The study found a Km value of 3.8 mM and a Vmax of 1.3 µM/min for the hydrolysis of a substrate by acetylcholinesterase. ugm.ac.id These parameters provide a benchmark against which the effects of an inhibitor can be measured.

Interactive Table 1: Michaelis-Menten Parameters for Acetylcholinesterase with a Model Substrate

| Parameter | Value | Unit | Source |

| Km | 3.8 | mM | ugm.ac.id |

| Vmax | 1.3 | µM/min | ugm.ac.id |

Enzyme inhibitors can be classified based on their mode of action, which can be elucidated through kinetic studies. The primary types of reversible inhibition are competitive, non-competitive, and uncompetitive.

Competitive inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration. Kinetically, Vmax remains unchanged, while the apparent Km increases. Neostigmine, a carbamate (B1207046), has been shown to act as a competitive inhibitor of the acetylcholine (B1216132) receptor-ionophore complex. nih.gov

Non-competitive inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency. In this case, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. This results in a decrease in Vmax, while Km remains unchanged. Physostigmine, another carbamate, exhibits non-competitive inhibition of the acetylcholine receptor-ionophore complex. nih.gov

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex, effectively locking the substrate in the active site and preventing the reaction from completing. This leads to a decrease in both Vmax and Km.

Mixed inhibition: This is a combination of competitive and non-competitive inhibition, where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. This results in a decrease in Vmax and a change (either increase or decrease) in Km. Studies on the inhibition of acetylcholinesterase by the carbamate carbofuran (B1668357) have demonstrated a mixed type of inhibition. ugm.ac.id

The inhibition of cholinesterases by many carbamates is often described as a "pseudo-irreversible" process. nih.govmdpi.com This involves the formation of a transient covalent carbamoylated enzyme intermediate, which is more stable and hydrolyzes much more slowly than the acetylated intermediate formed with the natural substrate, acetylcholine. wikipedia.org This slow regeneration of the active enzyme leads to a prolonged inhibitory effect. nih.gov

Interactive Table 2: Inhibition Kinetics of Representative Carbamates against Cholinesterases

| Compound | Target Enzyme | Inhibition Type | IC₅₀ | Source |

| Neostigmine | Acetylcholine Receptor | Competitive | 7.0 x 10⁻⁴ M | nih.gov |

| Physostigmine | Acetylcholine Receptor | Non-competitive | 1.1 x 10⁻⁴ M | nih.gov |

| Carbofuran | Acetylcholinesterase | Mixed | 1.9 ppm | ugm.ac.id |

| Rivastigmine | Human Acetylcholinesterase | Pseudo-irreversible | - | nih.govacs.orgacs.orgelsevierpure.com |

The interaction of carbamates with esterases, such as acetylcholinesterase, involves a two-step mechanism. nih.govmdpi.com The first step is the nucleophilic attack by a serine residue in the enzyme's active site on the carbonyl carbon of the carbamate. researchgate.net This leads to the formation of a carbamoylated enzyme intermediate and the release of the leaving group (the alcohol or phenol (B47542) moiety). acs.orgacs.orgelsevierpure.com The second step is the hydrolysis of the carbamoyl-enzyme bond, which regenerates the free, active enzyme. nih.gov For many carbamate inhibitors, this hydrolysis step is significantly slower than the decarbamylation of the natural acetylated enzyme, leading to the prolonged inhibition characteristic of these compounds. wikipedia.orgwikipedia.org

Studies on the hydrolysis of the carbamate methomyl (B1676398) by the esterase PestE, using quantum mechanics/molecular mechanics (QM/MM) calculations, have elucidated the energetics of this process. nih.gov The hydrolysis mechanism was found to involve two main steps: a serine-initiated nucleophilic attack followed by C-O bond cleavage. nih.govmdpi.com The initial nucleophilic attack was identified as the rate-determining step with a calculated energy barrier of 15.4 kcal/mol. nih.gov

Ligand-Target Binding Kinetics and Thermodynamics in Cell-Free Systems

Several advanced biophysical techniques allow for the real-time, label-free detection of molecular interactions.

Surface Plasmon Resonance (SPR): This technique measures changes in the refractive index at the surface of a sensor chip upon which a target molecule is immobilized. nih.gov When a ligand flows over the surface and binds to the target, the local refractive index changes, which is detected as a shift in the SPR angle. This allows for the direct monitoring of the association and dissociation phases of the interaction in real time. SPR has been successfully used to detect the binding of acetylcholinesterase inhibitors. nih.gov

MicroScale Thermophoresis (MST): MST is a technique that measures the directed movement of molecules in a microscopic temperature gradient. nanotempertech.comnih.govyoutube.com The thermophoretic movement of a molecule is sensitive to changes in its size, charge, and hydration shell. youtube.com By fluorescently labeling one of the binding partners, the change in its thermophoretic mobility upon binding to a ligand can be monitored. nanotempertech.com This allows for the determination of binding affinities (Kd) in solution, with minimal sample consumption. biorxiv.org MST has been applied to study the interaction between various enzymes and their inhibitors. researchgate.net

NanoBRET (Bioluminescence Resonance Energy Transfer): This is a proximity-based assay that measures the energy transfer between a bioluminescent donor (e.g., NanoLuc luciferase fused to a target protein) and a fluorescent acceptor (a fluorescently labeled ligand). When the ligand binds to the target protein, bringing the donor and acceptor into close proximity, energy transfer occurs, resulting in a detectable light signal from the acceptor. This technology is particularly useful for studying ligand binding to protein targets within living cells.

Real-time binding assays like SPR provide sensograms that can be analyzed to determine the association rate constant (kon, also referred to as ka) and the dissociation rate constant (koff, also referred to as kd).

kon (Association Rate Constant): This constant reflects the rate at which the ligand binds to the target to form a complex. It is determined from the association phase of the binding curve and has units of M⁻¹s⁻¹.

koff (Dissociation Rate Constant): This constant represents the rate at which the ligand-target complex dissociates. It is determined from the dissociation phase of the binding curve and has units of s⁻¹.

The equilibrium dissociation constant (KD) can be calculated from the ratio of these rate constants (KD = koff / kon). A lower KD value indicates a higher affinity between the ligand and the target.

Interactive Table 3: Kinetic Rate Constants for the Interaction of Rivastigmine with Cholinesterases

| Enzyme | kᵢ (M⁻¹min⁻¹) | Source |

| Torpedo californica Acetylcholinesterase | 2.0 | nih.govacs.orgacs.orgelsevierpure.com |

| Human Acetylcholinesterase | 3300 | nih.govacs.orgacs.orgelsevierpure.com |

| Human Butyrylcholinesterase | 9 x 10⁴ | nih.govacs.orgacs.orgelsevierpure.com |

| Drosophila melanogaster Acetylcholinesterase | 5 x 10⁵ | nih.govacs.orgacs.orgelsevierpure.com |

Cellular Target Engagement Studies in In Vitro Models (non-clinical)

The assessment of whether a compound reaches and binds to its intended molecular target within a cell is a critical step in understanding its mechanism of action. Techniques like the Cellular Thermal Shift Assay (CETSA) and Chemical Protein Stability Assay (CPSA) are designed for this purpose. However, no studies utilizing these methods for Methyl 3-carbamoyloxybenzoate have been identified.

Cellular Thermal Shift Assay (CETSA) Applications for Intact Cell Target Binding

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to verify drug-target engagement in intact cells and tissues. ntu.edu.sg The principle behind CETSA is that when a ligand, such as a drug, binds to its target protein, it generally increases the protein's thermal stability. nih.gov This stabilization makes the protein less likely to denature and precipitate when heated. nih.gov

In a typical CETSA experiment, intact cells are treated with the compound of interest and then heated. The cells are subsequently lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins. The amount of the target protein remaining in the soluble fraction at different temperatures is then quantified, often using techniques like Western blotting or mass spectrometry. nih.gov A shift in the temperature at which the protein denatures in the presence of the compound, compared to an untreated control, indicates a direct binding interaction.

This label-free approach is advantageous as it allows for the study of target engagement in a physiological context without modifying the compound or the protein. nih.gov It can be applied across various target families and is instrumental in preclinical drug development for confirming target engagement and identifying downstream biomarkers. ntu.edu.sgnih.gov

Despite the broad applicability of CETSA, no specific data from the application of this assay to this compound has been reported in the available literature.

Chemical Protein Stability Assay (CPSA) Methodologies in Cell Lysates

The Chemical Protein Stability Assay (CPSA) is another method to confirm target engagement, typically performed in cell lysates. news-medical.net This technique relies on the principle that ligand binding can stabilize a target protein against chemical denaturation. Instead of heat, a chemical denaturant is used to induce protein unfolding. news-medical.net

The CPSA workflow is designed to be simple, scalable, and compatible with high-throughput screening (HTS). news-medical.net In this assay, cell lysates containing the target protein are incubated with the test compound. A chemical denaturant is then added at a concentration that would normally unfold the target protein. If the compound binds to and stabilizes the protein, the protein will resist denaturation. The amount of remaining folded protein can then be measured using various detection methods, such as immunoassays (e.g., AlphaLISA®). news-medical.net

A key advantage of CPSA is that it is performed in cell lysates, which eliminates the complexities of cellular permeability that can be a confounding factor in early-stage hit identification. news-medical.net It is a versatile assay applicable to a wide range of cellular targets. news-medical.net

No published studies were found that have employed the Chemical Protein Stability Assay to investigate the protein targets of this compound.

Exploration of Specific Biomolecular Interactions (e.g., DNA, RNA, Lipids)

Beyond protein targets, small molecules can exert their effects by interacting with other essential biomolecules such as nucleic acids (DNA and RNA) or lipids. Various biophysical and biochemical techniques are used to study these interactions, including but not limited to electrophoretic mobility shift assays (EMSA), surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC). Understanding these interactions is crucial for a comprehensive view of a compound's mechanism of action and potential off-target effects.

A review of the available scientific literature did not yield any studies on the specific biomolecular interactions between this compound and DNA, RNA, or lipids.

Advanced Analytical Methodologies for Research Applications

High-Performance Liquid Chromatography (HPLC) Method Development for Degradation Product Analysis and Stability Studies

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is fundamental for assessing the chemical stability of Methyl 3-carbamoyloxybenzoate and identifying its degradation products. The development of such a method involves a systematic approach to separate the parent compound from any potential impurities and degradants that may form under stress conditions.

For a compound like this compound, which contains both ester and carbamate (B1207046) functional groups, degradation is likely to occur via hydrolysis. Forced degradation studies are performed under various stress conditions—such as acidic, basic, oxidative, thermal, and photolytic—to generate potential degradation products. nih.govnih.gov This process helps to ensure the specificity and stability-indicating nature of the analytical method. researchgate.netrsc.org

The development of the HPLC method would involve optimizing several chromatographic parameters:

Stationary Phase: A reversed-phase column, such as a C18 or a cyano (CN) column, is typically effective for separating moderately polar compounds like this compound and its potential degradants. nih.govnih.gov

Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be optimized to achieve adequate separation. nih.govajptr.com The pH of the buffer is a critical parameter to control the ionization state of the analytes and improve peak shape and resolution.

Detection: A Photodiode Array (PDA) detector is highly advantageous as it provides spectral information, which aids in peak identification and purity assessment. nih.gov A specific wavelength, likely around the UV absorbance maximum of the benzoate (B1203000) ring, would be selected for quantification.

The validation of the developed method would be performed according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). rsc.orgjuniperpublishers.com The ability of the method to separate all degradation products from the parent peak is the key criterion for a stability-indicating method. researchgate.netnih.gov

Table 1: Illustrative Data from a Forced Degradation Study of this compound by HPLC

| Stress Condition | Observation | Major Degradation Product(s) | Proposed Structure |

|---|---|---|---|

| Acid Hydrolysis (e.g., 0.1N HCl, 80°C) | Significant degradation of parent peak. Appearance of new, more polar peaks. | 3-Hydroxybenzoic acid, Methanol (B129727), Carbon dioxide, Ammonia (B1221849) | HO-C₆H₄-COOH |

| Base Hydrolysis (e.g., 0.1N NaOH, RT) | Rapid and extensive degradation of parent peak. | 3-Carbamoyloxybenzoic acid, 3-Hydroxybenzoic acid | H₂NCOO-C₆H₄-COOH |

| Oxidative (e.g., 3% H₂O₂) | Moderate degradation. Formation of several minor peaks. | Hydroxylated and/or ring-opened products | Various oxidized derivatives |

| Thermal (e.g., 80°C) | Minor degradation observed over extended period. nih.gov | Possible decarboxylation or hydrolysis products | - |

| Photolytic (e.g., UV light exposure) | Minimal degradation. Compound appears relatively photostable. | N/A | - |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites or Degradants in In Vitro Assays

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. thermofisher.comresearchgate.net For a compound like this compound, which is thermally labile due to the carbamate group, direct GC analysis can be challenging and may lead to on-column degradation. taylorfrancis.comnih.gov Therefore, derivatization is often required to increase the thermal stability and volatility of the analyte and its metabolites. thermofisher.com A common approach for carbamates is methylation or silylation. scispec.co.thmdpi.com

In the context of in vitro assays, GC-MS is invaluable for identifying volatile metabolites or degradation products. For example, if this compound is incubated with liver microsomes or other cellular systems, GC-MS can be used to analyze the headspace or extracted samples for small, volatile molecules that may result from metabolic processes.

The analytical workflow would typically involve:

Sample Preparation: Incubation of this compound in an in vitro system. This is followed by extraction of volatile compounds using techniques like headspace solid-phase microextraction (HS-SPME) or liquid-liquid extraction. nih.govwikipedia.org

Derivatization: The extracted analytes are derivatized to make them suitable for GC analysis. thermofisher.com

GC-MS Analysis: The derivatized sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the column's stationary phase. The separated compounds then enter the mass spectrometer, which provides mass spectra that serve as a "fingerprint" for identification. thermofisher.com Electron ionization (EI) is commonly used as it generates reproducible fragmentation patterns that can be compared against spectral libraries for compound identification. thermofisher.com

This methodology can identify key metabolic pathways, such as ester hydrolysis leading to the formation of methanol, or other enzymatic transformations that produce volatile fragments. nih.gov

Table 2: Hypothetical Volatile Degradants of this compound Detectable by GC-MS

| Potential Degradant/Metabolite | Chemical Formula | Derivatization Required | Expected Characteristic Mass Fragments (m/z) |

|---|---|---|---|

| Methanol | CH₄O | No | 31, 29 |

| Phenol (B47542) (from decarboxylation/hydrolysis) | C₆H₆O | Yes (e.g., Silylation) | 166 (TMS derivative), 94 (underivatized) |

| Methylamine (from hydrolysis) | CH₅N | Yes (e.g., Acylation) | 73 (acetyl derivative), 30 |

| Aniline (B41778) (potential impurity/degradant) | C₆H₇N | Yes (e.g., Acylation) | 135 (acetyl derivative), 93 |

Capillary Electrophoresis and Related Techniques for Purity and Structural Variant Analysis

Capillary Electrophoresis (CE) offers a high-efficiency, high-resolution separation technique that is orthogonal to HPLC and particularly useful for purity assessment and analysis of structural variants. nih.gov CE separates molecules based on their charge-to-size ratio in an electric field. nih.govyoutube.com This makes it an excellent tool for separating charged impurities, such as the potential hydrolytic degradation product 3-hydroxybenzoic acid, from the neutral parent compound, this compound.

Different modes of CE can be employed:

Capillary Zone Electrophoresis (CZE): This is the simplest form of CE and is ideal for separating charged species. nih.gov It can be used to assess the purity of a this compound sample by detecting ionic impurities. mdpi.com

Micellar Electrokinetic Chromatography (MEKC): This technique uses surfactants (micelles) in the buffer to allow for the separation of neutral compounds alongside charged ones. MEKC would be suitable for simultaneously analyzing this compound and its potential neutral or charged impurities and degradation products. nih.gov

Non-Aqueous Capillary Electrophoresis (NACE): Using organic solvents instead of aqueous buffers can offer different selectivities and is useful for compounds that are poorly soluble in water.

A key advantage of CE is its minimal consumption of sample and reagents, aligning with the principles of green analytical chemistry. mdpi.com For purity analysis, a sample of this compound would be dissolved in a suitable buffer and injected into the capillary. The application of a high voltage drives the separation, and a detector (typically UV-Vis) records the separated components as they pass through the detection window. youtube.com The method can be optimized by adjusting the buffer pH, concentration, applied voltage, and capillary temperature. mdpi.comnih.gov

Table 3: Illustrative Capillary Electrophoresis Method for Purity Analysis

| Parameter | Condition |

|---|---|

| CE Mode | Capillary Zone Electrophoresis (CZE) or Micellar Electrokinetic Chromatography (MEKC) nih.gov |

| Capillary | Fused-silica, e.g., 50 µm i.d., 50 cm total length fda.gov.tw |

| Background Electrolyte | 20-50 mM Borate buffer, pH 8.0-9.2 mdpi.comfda.gov.tw |

| Applied Voltage | 20-30 kV mdpi.com |

| Temperature | 25°C |

| Detection | UV at 214 nm or 230 nm |

| Expected Migration Order (CZE) | 1. 3-Hydroxybenzoic acid (anionic), 2. Electro-osmotic flow (EOF) marker, 3. This compound (neutral, with EOF) |

Development of Microfluidic-Based Analytical Platforms for High-Throughput Research

Microfluidic platforms, often called "lab-on-a-chip" systems, integrate multiple laboratory functions onto a single chip with dimensions of a few square centimeters. d-nb.infomdpi.com These platforms offer significant advantages for high-throughput research, including drastically reduced consumption of reagents and samples, faster analysis times, and enhanced control over experimental conditions. d-nb.infomdpi.com

For research involving this compound, microfluidic devices can be designed for high-throughput screening (HTS) applications. nih.gov This could include:

Stability Screening: A microfluidic chip can be designed with multiple channels or chambers to simultaneously test the stability of the compound under a wide array of conditions (e.g., different pH values, temperatures, buffer compositions, or presence of enzymes). tue.nl

Metabolism Studies: By integrating cells (e.g., hepatocytes) into the microfluidic device, it's possible to create "organ-on-a-chip" models to study the metabolism of this compound in a more physiologically relevant environment. tue.nl

Binding Assays: Droplet-based microfluidics can be used to encapsulate single molecules or cells in picoliter-volume droplets, enabling millions of individual binding or enzymatic assays to be performed in a short amount of time. d-nb.infotue.nl

The development of such a platform would involve fabricating a chip, typically from materials like polydimethylsiloxane (B3030410) (PDMS), and designing a network of microchannels for fluid manipulation. tue.nl Detection is often integrated directly onto the chip, commonly using fluorescence or electrochemical methods. mdpi.com These platforms represent the forefront of analytical technology, enabling researchers to conduct complex experiments on a massive scale with minimal resources. mdpi.com

Table 4: Conceptual Design for a Microfluidic High-Throughput Stability Screen

| Platform Type | Assay Principle | Parameters Varied | Readout Method | Potential Application |

|---|---|---|---|---|

| Gradient-based Microfluidic Chip tue.nl | Continuous flow of compound through channels with varying pH or temperature gradients. | pH (2-10), Temperature (25-80°C) | On-chip UV detection or collection for offline HPLC analysis. | Rapidly determine pH and temperature stability profile. |

| Droplet-based Microfluidics d-nb.info | Encapsulation of the compound with different reagents (acids, bases, enzymes) in discrete droplets. | Reagent type and concentration. | Fluorescence intensity measurement after incubation. | Screening for degradation against a large library of chemical or biological agents. |

| Cell-based Microarray nih.gov | Exposing cultured cells in micro-wells to a concentration gradient of the compound. | Compound concentration. | Cell viability staining (fluorescence microscopy). | High-throughput cytotoxicity and metabolism screening. |

Strategies for Chemical Modification and Optimization in Academic Research

Structure-Activity Relationship (SAR) Studies for Modulating Specific Biological Activities

Structure-Activity Relationship (SAR) analysis is a fundamental approach in medicinal chemistry that investigates the connection between a molecule's chemical structure and its biological activity. patsnap.com By systematically modifying a lead compound, researchers can identify which functional groups and structural features are crucial for its effects. patsnap.comnih.gov These studies are essential for identifying more potent compounds and for designing chemical probes to study biological processes. nih.gov

For a molecule like Methyl 3-carbamoyloxybenzoate, an SAR study would involve the synthesis and evaluation of a series of analogues. Modifications would typically be made to three distinct regions of the molecule:

The Phenyl Ring: Substituents could be introduced at various positions (2, 4, 5, 6) on the benzene (B151609) ring to probe steric and electronic effects. For example, introducing electron-withdrawing groups (e.g., -Cl, -NO₂) or electron-donating groups (e.g., -OCH₃, -CH₃) could modulate binding affinity or metabolic stability.

The Carbamoyloxy Group: The -OC(O)NH₂ group offers several points for modification. The terminal amine could be mono- or di-substituted (e.g., -NHCH₃, -N(CH₃)₂), or the entire carbamate (B1207046) could be altered, for instance, by changing the linker atom from oxygen to nitrogen (an inverse amide). nih.gov

The Methyl Ester: The methyl group of the ester (-COOCH₃) could be replaced with larger alkyl chains (e.g., ethyl, propyl) or cyclic systems to explore different binding pocket interactions.

The resulting analogues would be tested in a relevant biological assay to determine how these structural changes affect activity. The findings from such a hypothetical study could be summarized in a data table.

Interactive Table: Hypothetical SAR Data for this compound Analogues

| Compound ID | Modification Description | R¹ (Ring Substitution) | R² (Carbamate) | R³ (Ester) | Hypothetical Biological Activity (IC₅₀, µM) |

| M3CB | Parent Compound | H | -OC(O)NH₂ | -COOCH₃ | 10.0 |

| M3CB-01 | Ring Substitution | 4-Cl | -OC(O)NH₂ | -COOCH₃ | 5.2 |

| M3CB-02 | Ring Substitution | 2-CH₃ | -OC(O)NH₂ | -COOCH₃ | 15.8 |

| M3CB-03 | Carbamate N-methylation | H | -OC(O)NHCH₃ | -COOCH₃ | 8.3 |

| M3CB-04 | Ester Homologation | H | -OC(O)NH₂ | -COOCH₂CH₃ | 25.1 |

| M3CB-05 | Ring & Carbamate Mod | 4-Cl | -OC(O)NHCH₃ | -COOCH₃ | 2.1 |

Application of Lead Optimization Principles to Novel Chemical Entities (excluding clinical aspects)

Lead optimization is the iterative process of modifying a biologically active compound to improve its key characteristics, such as potency, selectivity, and physicochemical properties. ijddd.com This process utilizes a variety of medicinal chemistry techniques to transform a promising "hit" compound into a refined "lead" candidate suitable for in-depth biological investigation. patsnap.com

Fragment-Based Drug Design (FBDD) is an approach that begins by identifying very small molecules, or "fragments" (typically with a molecular weight <300 Da), that bind weakly to a biological target. nih.govijddd.com These fragments then serve as starting points for "growing" a more potent lead compound by adding other chemical functionalities or linking multiple fragments together. nih.govmdpi.com

In the context of this compound, one could hypothetically deconstruct the molecule into its constituent fragments:

Fragment A: 3-Hydroxybenzoic acid methyl ester

Fragment B: Carbamoyl (B1232498) group or a related small amide

Fragment C: A substituted benzene ring

If one of these fragments, for instance, a substituted benzene ring, showed weak binding to a target in a screening assay, it could be "grown" into a larger, higher-affinity molecule. nih.gov This growth process is guided by structural information, often from X-ray crystallography or NMR, showing how the fragment binds to the target protein. nih.govijddd.com The strategy aims to build upon the initial, efficient binding of the fragment to create a more developed and potent chemical entity. researchgate.net

Scaffold hopping and bioisosteric replacement are powerful strategies used to modify a lead compound to discover novel chemical series, improve properties, or circumvent existing patents. nih.govnih.gov

Scaffold Hopping involves replacing the central molecular framework (the scaffold) of a molecule while maintaining the spatial arrangement of key functional groups responsible for biological activity. nih.govresearchgate.net For this compound, the benzene ring serves as the scaffold. A scaffold hopping approach might replace this ring with other aromatic or non-aromatic cores, such as pyridine, thiophene, or even a bicyclic system like benzothiazole, to explore new chemical space and potentially improve properties like solubility or metabolic stability. scispace.comchemrxiv.org

Bioisosteric Replacement involves substituting a functional group with another group that has similar physical or chemical properties, leading to a similar biological response. nih.gov This technique is widely used to fine-tune a molecule's characteristics. patsnap.com

Interactive Table: Potential Bioisosteric Replacements for this compound

| Original Functional Group | Location | Potential Bioisostere | Rationale for Replacement |

| Ester (-COOCH₃) | Position 1 | Carboxylic Acid (-COOH) | Increase solubility, introduce new H-bond interaction |

| Ester (-COOCH₃) | Position 1 | Amide (-CONH₂) | Modify H-bonding capacity, improve metabolic stability |

| Ester (-COOCH₃) | Position 1 | Tetrazole | Mimic carboxylic acid properties with improved bioavailability |

| Carbamate (-OCONH₂) | Position 3 | Sulfonamide (-SO₂NH₂) | Alter geometry and electronic properties, enhance H-bonding |

| Carbamate (-OCONH₂) | Position 3 | Reverse Amide (-NHCO-) | Change H-bond donor/acceptor pattern |

| Phenyl Ring (Scaffold) | Core | Pyridine Ring | Introduce H-bond acceptor, alter polarity and solubility |

Rational design relies on having a detailed, three-dimensional understanding of how a compound binds to its biological target, typically obtained through methods like X-ray crystallography or computational modeling. patsnap.com This structural information allows chemists to make targeted modifications to improve the "fit" between the compound and the target's binding site.

For example, if the crystal structure of a target protein in complex with this compound were available, it might reveal that:

The carbamoyl -NH₂ group forms a crucial hydrogen bond with an aspartate residue.

The methyl group of the ester is situated in a small, hydrophobic pocket.

The phenyl ring participates in a pi-stacking interaction with a phenylalanine residue.

Based on this hypothetical insight, a rational design strategy could involve:

Synthesizing analogues where the carbamoyl group is replaced with other hydrogen bond donors/acceptors to optimize the interaction with aspartate.

Replacing the methyl ester with an ethyl or cyclopropyl (B3062369) group to better fill the hydrophobic pocket, guided by computational predictions of binding affinity. nih.gov

Adding substituents to the phenyl ring to enhance the pi-stacking interaction.

This data-driven approach allows for more focused and efficient optimization compared to traditional trial-and-error methods. nih.gov

High-Throughput Screening (HTS) in Academic Contexts for Novel Interaction Discovery

High-Throughput Screening (HTS) is an automated method used in drug discovery to rapidly test thousands or even millions of chemical compounds for a specific biological activity. researchgate.netnih.gov While once the domain of large pharmaceutical companies, HTS infrastructure is now more common in academic settings, enabling researchers to screen large compound libraries for novel chemical probes. stanford.edutamu.edu

An HTS campaign involving this compound could take two forms:

Library Screening: A diverse library of thousands of small molecules could be screened to identify compounds that elicit a biological response similar or opposite to that of this compound, potentially identifying new chemical classes that act on the same pathway.

Focused Screening: A library composed specifically of derivatives and analogues of this compound could be screened to rapidly explore the SAR and identify highly potent hits from a pre-selected chemical family. nih.gov

The goal of HTS is to identify "hits"—compounds that show activity in the primary assay—which can then be subjected to further validation and optimization. nih.gov

A successful HTS campaign is entirely dependent on a robust, reliable, and automated assay. nih.gov The development of such an assay is a critical first step. The choice of assay format depends on the biological question being asked.

For a compound like this compound, one might develop:

A Biochemical Assay: If the direct molecular target is a purified enzyme or receptor, an assay could be designed to measure the compound's ability to inhibit or activate it. Examples include fluorescence polarization or FRET assays that detect changes in binding or enzymatic activity. nih.gov

A Cell-Based Assay: If the target or mechanism is unknown, a cell-based assay can be used to measure a downstream physiological event. This could involve reporter gene assays, where the activation of a specific signaling pathway leads to the production of a measurable signal (e.g., light from luciferase), or high-content screening, which uses automated microscopy to detect changes in cell morphology or protein localization. nih.gov

The assay must be optimized for sensitivity, specificity, and cost-effectiveness to be suitable for screening a large number of compounds in a high-throughput format. tamu.edunih.gov

Design and Synthesis of Screening Libraries Incorporating Carbamate Scaffolds

The strategic design and synthesis of screening libraries are fundamental to modern drug discovery, enabling the exploration of vast chemical space to identify novel bioactive molecules. Within this context, the incorporation of carbamate scaffolds has been a subject of considerable interest in academic research. The carbamate moiety (-NHCOO-), a hybrid of an amide and an ester, offers a unique combination of structural rigidity and hydrogen bonding capabilities, making it a valuable component in the design of compounds aimed at various biological targets. This section focuses on the chemical modification and optimization strategies for a specific carbamate-containing compound, this compound, in the context of creating screening libraries for academic research.

While the carbamate functional group is a recognized pharmacophore present in numerous therapeutic agents, academic research into specific, unembellished carbamate-bearing small molecules like this compound for the express purpose of broad screening library generation is not extensively documented in publicly available literature. Methodologies for the synthesis and derivatization of analogous carbamate structures, however, provide a foundational framework for how such a library could be approached.

The general synthetic strategy for creating a library of this compound derivatives would likely involve the modification of either the phenolic or the carbamate portion of the molecule. A common approach to carbamate synthesis involves the reaction of an alcohol with an isocyanate, or sequentially with phosgene (B1210022) or a phosgene equivalent followed by an amine. In the case of this compound, the starting material would be methyl 3-hydroxybenzoate.

To generate a diverse screening library, researchers could employ several chemical modification strategies. One approach is to vary the amine component of the carbamate. By reacting methyl 3-hydroxybenzoate with a variety of isocyanates or by activating the hydroxyl group and then reacting it with a diverse set of primary and secondary amines, a library of N-substituted carbamates can be synthesized. This allows for the introduction of a wide range of functional groups and structural motifs at the nitrogen atom of the carbamate, which can significantly influence the compound's biological activity and physicochemical properties.

Another strategy would involve modifications to the benzoate (B1203000) ring itself. Techniques such as electrophilic aromatic substitution could be used to introduce substituents at various positions on the benzene ring. For instance, nitration followed by reduction could introduce an amino group, which could then be further functionalized. Halogenation could provide sites for cross-coupling reactions, enabling the attachment of a wide array of chemical fragments.

Furthermore, the methyl ester of this compound provides another handle for chemical modification. Saponification of the ester to the corresponding carboxylic acid would allow for the creation of a library of amides or esters through coupling with a diverse set of amines or alcohols, respectively.

Future Research Directions and Emerging Paradigms

The landscape of chemical research is in a constant state of evolution, driven by technological advancements and a deeper understanding of molecular interactions. For the chemical compound Methyl 3-carbamoyloxybenzoate and the broader class of carbamates, the future holds exciting prospects. Emerging paradigms in computational science, coupled with innovative synthetic and analytical techniques, are paving the way for novel applications and discoveries. This section will explore the key future research directions, from the integration of artificial intelligence in compound design to the exploration of new biological frontiers and the development of sophisticated synthetic methodologies.

Q & A

Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological studies of this compound analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.